molecular formula C19H17N3O4S B11346508 Prop-2-en-1-yl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11346508
M. Wt: 383.4 g/mol
InChI Key: HGVHAALXAXQIMQ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, oxazole, and carboxylate groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed via the cyclization of α-haloketones with amides in the presence of a base.

    Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 4-methylphenylamine and the esterification of the resulting compound with prop-2-en-1-yl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or oxazole rings, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

PROP-2-EN-1-YL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(PROP-2-YL)-BENZENESULFONAMIDE
  • 2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL
  • (1R,4R,5S)-1,8-DIMETHYL-4-(PROP-1-EN-2-YL)SPIRO[4.5]DEC-7-ENE

Uniqueness

Compared to similar compounds, PROP-2-EN-1-YL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of thiazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17N3O4S/c1-4-9-25-18(24)16-12(3)20-19(27-16)21-17(23)14-10-15(26-22-14)13-7-5-11(2)6-8-13/h4-8,10H,1,9H2,2-3H3,(H,20,21,23)

InChI Key

HGVHAALXAXQIMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC=C)C

Origin of Product

United States

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